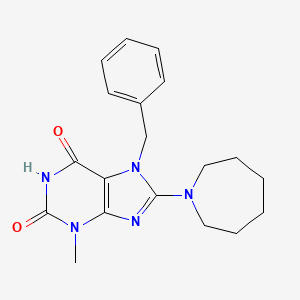
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets.
Comparaison Avec Des Composés Similaires
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
8-Azepan-1-yl-7-(2-bromo-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and reactivity.
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione: This compound has a different substituent at the 7-position, which can affect its chemical behavior and applications.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: This compound is a dipeptidyl peptidase 4 inhibitor with potential therapeutic applications.
Activité Biologique
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its biological activities have garnered interest due to potential therapeutic applications, particularly in neurology and oncology. This article reviews the biological activity of this compound based on diverse research findings, including enzyme inhibition studies, molecular docking analyses, and case studies.
Chemical Structure
The molecular formula of this compound is C17H22N4O2. The structure features a purine core with an azepane ring and a benzyl substituent at specific positions, contributing to its biological properties.
1. Enzyme Inhibition
One of the primary areas of research surrounding this compound involves its inhibitory effects on various enzymes. Notably:
- Acetylcholinesterase (AChE) Inhibition : A study evaluated the AChE inhibitory activity of several purine derivatives, including this compound. The compound exhibited significant inhibition with an IC50 value indicating potent activity compared to standard inhibitors like donepezil .
2. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interaction modes of this compound with target enzymes. These studies suggest that the compound binds effectively to the active site of AChE and potentially modulates its activity through specific interactions with amino acid residues .
Case Study 1: Neuroprotective Activity
In a preclinical trial involving a mouse model of Alzheimer’s disease, administration of 8-Azepan derivatives led to improved cognitive function as assessed by behavioral tests. The results suggested that these compounds could mitigate memory deficits by enhancing cholinergic transmission through AChE inhibition .
Case Study 2: Anti-cancer Potential
Another study explored the anti-cancer potential of various purine derivatives, including our compound of interest. The results indicated that it could inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Propriétés
IUPAC Name |
8-(azepan-1-yl)-7-benzyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(13-14-9-5-4-6-10-14)18(20-16)23-11-7-2-3-8-12-23/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFOQZRWLDFHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














